
3-Amino-1-(3-fluorophenyl)-4-phenylazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(3-fluorophenyl)-4-phenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The presence of the fluorophenyl and phenyl groups in its structure makes this compound particularly interesting for medicinal chemistry research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-fluorophenyl)-4-phenylazetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluorobenzaldehyde with phenylacetic acid in the presence of a base to form an intermediate, which is then cyclized to form the azetidinone ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of microwave irradiation and environmentally benign solvents, are being explored to make the process more sustainable .
化学反应分析
Types of Reactions
3-Amino-1-(3-fluorophenyl)-4-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form corresponding alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and substituted azetidinones, depending on the specific reaction conditions .
科学研究应用
3-Amino-1-(3-fluorophenyl)-4-phenylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new antibiotics and anticancer drugs.
Industry: It is used in the development of new materials and as a building block in organic synthesis
作用机制
The mechanism of action of 3-Amino-1-(3-fluorophenyl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in bacterial cell wall synthesis, making it a potential antibiotic. The compound may also interact with DNA or proteins in cancer cells, leading to cell death. The exact pathways and molecular targets are still under investigation, but studies suggest that it may involve inhibition of topoisomerases or other critical enzymes .
相似化合物的比较
Similar Compounds
- 3-Amino-1-(4-fluorophenyl)-4-phenylazetidin-2-one
- 2-Amino-4-(3-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile
- 3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile
Uniqueness
3-Amino-1-(3-fluorophenyl)-4-phenylazetidin-2-one is unique due to the specific positioning of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity. This positioning can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development .
属性
分子式 |
C15H13FN2O |
|---|---|
分子量 |
256.27 g/mol |
IUPAC 名称 |
3-amino-1-(3-fluorophenyl)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C15H13FN2O/c16-11-7-4-8-12(9-11)18-14(13(17)15(18)19)10-5-2-1-3-6-10/h1-9,13-14H,17H2 |
InChI 键 |
QPRORUXQTBIEBL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C(C(=O)N2C3=CC(=CC=C3)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



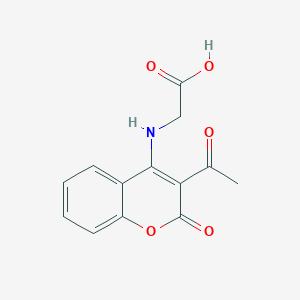
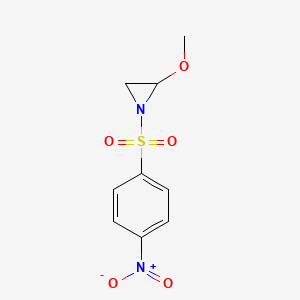

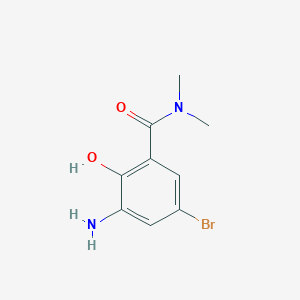
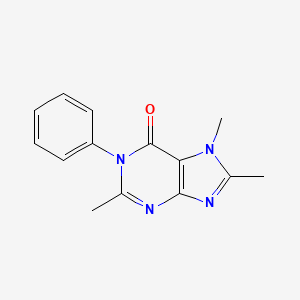

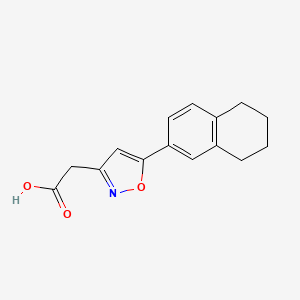
![3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one](/img/structure/B11858654.png)


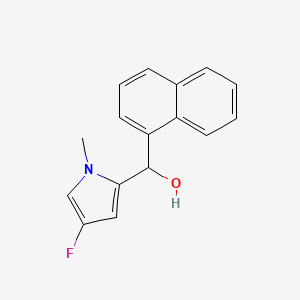
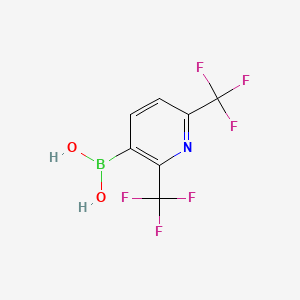
![2-(Trifluoromethyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11858697.png)
